Salclobuzate sodium

Catalog No.
S8757776
CAS No.
387825-07-2
M.F
C11H11ClNNaO4
M. Wt
279.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salclobuzate sodium

CAS Number

387825-07-2

Product Name

Salclobuzate sodium

IUPAC Name

sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate

Molecular Formula

C11H11ClNNaO4

Molecular Weight

279.65 g/mol

InChI

InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1

InChI Key

UQFYDAAKCZKDHS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+]

Salclobuzate sodium is a pharmaceutical compound primarily utilized in the management of diabetes. It functions as a sulfonylurea derivative, which enhances insulin secretion from pancreatic beta cells. This compound is particularly noted for its effectiveness in lowering blood glucose levels, making it a valuable agent in diabetes treatment regimens.

, primarily involving its sulfonylurea structure. Its reactivity can be attributed to the presence of the sulfonyl group, which participates in nucleophilic substitution reactions. For instance, it can react with various electrophiles to form sulfonamide derivatives. Additionally, Salclobuzate sodium may interact with other pharmacological agents, influencing its efficacy and safety profile.

The biological activity of Salclobuzate sodium is centered on its ability to stimulate insulin release from the pancreas. It acts by binding to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels, which subsequently promotes insulin secretion. Furthermore, Salclobuzate sodium has been shown to improve insulin sensitivity in peripheral tissues, thereby enhancing glucose uptake and utilization.

The synthesis of Salclobuzate sodium typically involves multi-step organic reactions. A common method includes the reaction of appropriate sulfonyl chlorides with amines or other nucleophiles under controlled conditions. The process can also involve the use of coupling agents to facilitate the formation of the sulfonylurea linkage. Specific synthetic routes may vary depending on desired purity and yield.

Example Synthesis Route:

  • Formation of Sulfonamide: React a sulfonyl chloride with an amine.
  • Cyclization: Introduce a suitable carbon chain to form the sulfonylurea structure.
  • Sodium Salt Formation: Treat the resulting compound with sodium hydroxide or sodium carbonate to yield Salclobuzate sodium.

Salclobuzate sodium is primarily used in the treatment of type 2 diabetes mellitus. Its applications extend to:

  • Blood Glucose Control: Used as an adjunct therapy alongside diet and exercise.
  • Combination Therapy: Often combined with other antidiabetic medications for enhanced efficacy.
  • Research: Investigated for potential roles in managing other metabolic disorders due to its insulin-sensitizing properties.

Studies have shown that Salclobuzate sodium can interact with various medications and substances, affecting its pharmacokinetics and pharmacodynamics. Key interactions include:

  • Antihypertensives: May enhance the effects of blood pressure-lowering drugs.
  • Anticoagulants: Potential for increased bleeding risk when used with anticoagulants.
  • Other Antidiabetics: Synergistic effects observed when combined with metformin or thiazolidinediones.

These interactions necessitate careful monitoring and dosage adjustments to optimize therapeutic outcomes while minimizing adverse effects.

Salclobuzate sodium shares structural and functional similarities with several other sulfonylurea derivatives used in diabetes management. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
GlipizideStimulates insulin secretionRapid onset of action
GlyburideStimulates insulin secretionLonger duration of action
GlimepirideStimulates insulin secretionMore effective at lower doses
Salclobuzate sodiumStimulates insulin secretion & improves sensitivityUnique sulfonylurea structure; dual action

Salclobuzate sodium is distinguished by its dual mechanism that not only stimulates insulin release but also enhances insulin sensitivity, setting it apart from traditional sulfonylureas.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

279.0274298 g/mol

Monoisotopic Mass

279.0274298 g/mol

Heavy Atom Count

18

UNII

7V49F22020

Dates

Modify: 2023-11-21

Explore Compound Types